TCO-PEG9-maleimide
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Overview
Description
TCO-PEG9-maleimide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C36H61N3O14, and it has a molecular weight of 759.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG9-maleimide involves the conjugation of a trans-cyclooctene (TCO) moiety with a maleimide group through a polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 to form stable thioether bonds . The reaction typically involves the following steps:
- Activation of the maleimide group.
- Conjugation with the TCO moiety.
- Purification of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of the PEG spacer.
- Conjugation of the PEG spacer with the TCO and maleimide groups.
- Purification using techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG9-maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiols to form thioether bonds.
Click Chemistry Reactions: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.
Common Reagents and Conditions
Thiol-containing compounds: React with the maleimide group at pH 6.5 to 7.5.
Azides: React with the TCO moiety under mild conditions without the need for a catalyst.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Stable Covalent Linkages: Formed from the SPAAC reaction between the TCO moiety and azides.
Scientific Research Applications
TCO-PEG9-maleimide has a wide range of applications in scientific research, including:
Mechanism of Action
TCO-PEG9-maleimide exerts its effects through the following mechanisms:
Selective Protein Degradation: The compound is used in PROTACs, which contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.
Molecular Targets and Pathways: The primary molecular targets are proteins involved in disease pathways, such as oncogenic proteins in cancer.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG3-maleimide: A shorter PEG spacer variant used for similar applications.
Dibenzocyclooctyne-PEG4-maleimide: Another linker used in click chemistry reactions.
Uniqueness
TCO-PEG9-maleimide is unique due to its longer PEG spacer, which provides greater flexibility and solubility in aqueous media. This makes it particularly suitable for applications requiring high solubility and stability .
Properties
Molecular Formula |
C36H61N3O14 |
---|---|
Molecular Weight |
759.9 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43)/b2-1- |
InChI Key |
TZGDGNPQUCQZSR-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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